molecular formula C7H19NOSi2 B14660312 Trimethylsilyl (trimethylsilyl)methanimidate CAS No. 38109-69-2

Trimethylsilyl (trimethylsilyl)methanimidate

Cat. No.: B14660312
CAS No.: 38109-69-2
M. Wt: 189.40 g/mol
InChI Key: OTDRFKGIUXXUNN-UHFFFAOYSA-N
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Description

Trimethylsilyl (trimethylsilyl)methanimidate is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a methanimidate moiety. This compound is notable for its utility in organic synthesis, particularly in the protection of functional groups and as a reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl (trimethylsilyl)methanimidate can be synthesized through the reaction of trimethylsilyl chloride with methanimidate derivatives under anhydrous conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl (trimethylsilyl)methanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield simpler silane derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or peracids.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while reduction can produce simpler silanes.

Scientific Research Applications

Trimethylsilyl (trimethylsilyl)methanimidate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and amines, facilitating complex synthetic routes.

    Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the protection of sensitive functional groups during drug development.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of trimethylsilyl (trimethylsilyl)methanimidate involves the formation of stable silyl ethers or silyl amines through nucleophilic attack on the silicon atom. The trimethylsilyl groups provide steric protection, preventing unwanted side reactions and enhancing the stability of the intermediate compounds.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: A commonly used silylating agent with similar reactivity.

    Trimethylsilyl cyanide: Used in similar applications but with different reactivity profiles.

    Tris(trimethylsilyl)silane: Known for its use in radical reactions and hydrosilylation.

Uniqueness

Trimethylsilyl (trimethylsilyl)methanimidate is unique due to its dual trimethylsilyl groups, which provide enhanced stability and reactivity compared to other silylating agents. This makes it particularly valuable in complex synthetic routes where multiple functional groups need to be protected simultaneously.

Properties

CAS No.

38109-69-2

Molecular Formula

C7H19NOSi2

Molecular Weight

189.40 g/mol

IUPAC Name

trimethylsilyl N-trimethylsilylmethanimidate

InChI

InChI=1S/C7H19NOSi2/c1-10(2,3)8-7-9-11(4,5)6/h7H,1-6H3

InChI Key

OTDRFKGIUXXUNN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N=CO[Si](C)(C)C

Origin of Product

United States

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